5-Bromoquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMUBHNGWSKNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743736 | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219834-22-6 | |

| Record name | 5-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Heterocyclic Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromoquinoline-4-carboxylic Acid

In the landscape of modern medicinal chemistry and materials science, the quinoline core stands as a privileged scaffold, frequently appearing in natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal foundation for designing molecules that can interact with biological targets with high specificity and affinity. Within this important class of compounds, quinoline-4-carboxylic acids are particularly noteworthy for their diverse biological activities, including antimalarial, antimicrobial, and antitumor properties.[3]

This guide focuses on a key derivative: This compound . The strategic placement of a bromine atom at the C5 position, combined with the carboxylic acid at C4, creates a highly versatile and valuable building block for chemical synthesis. The bromine atom serves as a synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions, while the carboxylic acid provides a crucial interaction point for biological targets and a site for further derivatization, such as amidation or esterification.[4] This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers, chemists, and professionals in drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. These properties dictate its behavior in reactions, purification, and formulation.

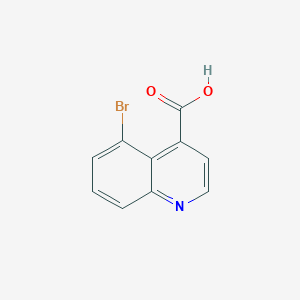

Caption: Figure 1: Chemical Structure of this compound.

The key physicochemical data for this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1219834-22-6 | PubChem[5][6] |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[5] |

| Molecular Weight | 252.06 g/mol | PubChem[5] |

| Exact Mass | 250.95819 Da | PubChem[5] |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in DMSO, DMF, and hot alcohols | (Inferred)[7] |

| XLogP3 | 2.4 | PubChem[5] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

Spectroscopic Characterization: A Validating Fingerprint

Rigorous structural confirmation is paramount. The following spectroscopic data provide a characteristic fingerprint for this compound, allowing for unambiguous identification and purity assessment.

| Technique | Expected Characteristics |

| ¹H NMR | ~13-15 ppm: Broad singlet corresponding to the carboxylic acid proton (O-H). ~7.5-9.0 ppm: A series of doublets, triplets, and doublet of doublets in the aromatic region, corresponding to the five protons on the quinoline ring system. The specific coupling patterns are diagnostic of the substitution pattern. |

| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid. ~110-150 ppm: Multiple signals corresponding to the ten carbons of the quinoline ring. The carbon bearing the bromine atom (C5) will be shifted relative to the parent compound. |

| IR Spectroscopy | 2500-3300 cm⁻¹: Very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer.[8] ~1700 cm⁻¹: Strong C=O stretch of the carbonyl group. ~1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic quinoline core. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of one bromine atom. Fragmentation: A prominent peak corresponding to the loss of COOH (M-45) is often observed.[8] |

Synthetic Pathways: Building the Core Scaffold

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most common and robust methods.[9] For this compound, the Doebner reaction, a three-component condensation, is a highly effective approach.

Causality of the Doebner Reaction: This reaction is powerful because it constructs the quinoline ring system in a single pot from readily available starting materials. It involves the reaction of an aniline (3-bromoaniline), an aldehyde (benzaldehyde, which is ultimately cleaved), and pyruvic acid. The reaction proceeds through a series of imine formation, Michael addition, and cyclization steps, driven by the formation of the stable aromatic quinoline core.[2]

Caption: Figure 2: Workflow for the Doebner synthesis of this compound.

Experimental Protocol: Doebner Synthesis

This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data matches the expected fingerprint.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromoaniline (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.

-

Initiation: Slowly add pyruvic acid (1.1 eq) to the stirred solution. The addition is often exothermic.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of ethanol as a solvent facilitates the dissolution of reactants and allows for a controlled reaction temperature at its boiling point. Benzaldehyde acts as an oxidant in the final aromatization step and is converted to benzyl alcohol.[2]

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to promote precipitation of the product.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.

-

Final Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

-

Validation: Dry the final product under vacuum and characterize using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Strategic Derivatization

The true power of this compound lies in its dual functionality, which allows for sequential and orthogonal chemical modifications. The carboxylic acid and the bromo group exhibit distinct reactivities, enabling precise control over the synthetic outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound;1219834-22-6 [abichem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoquinoline-4-carboxylic acid

This guide provides a comprehensive overview of the core physicochemical characteristics of 5-Bromoquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind its scientific application.

Molecular and Chemical Identity

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological activity.

Key Identifiers:

-

Molecular Formula: C₁₀H₆BrNO₂[1]

-

Molecular Weight: 252.06 g/mol [1]

-

CAS Number: 1219834-22-6[1]

-

IUPAC Name: this compound[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its processability in material applications.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 252.06 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 2.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem (Computed)[1] |

| pKa (Predicted) | ~3-5 | Similar Aromatic Carboxylic Acids[2] |

| Solubility | Low in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | General Quinoline Derivatives[2] |

Note: Some values are computed or predicted and should be confirmed experimentally for critical applications.

Discussion of Key Parameters:

-

Lipophilicity (XLogP3-AA): The computed LogP value of 2.4 suggests a moderate lipophilicity. This characteristic is often a desirable trait in drug candidates, as it can facilitate passage through biological membranes.

-

Hydrogen Bonding: With one hydrogen bond donor (the carboxylic acid proton) and three acceptors (the nitrogen atom and the two oxygen atoms of the carboxyl group), this molecule has the potential to engage in significant intermolecular interactions. These interactions are crucial for its crystal lattice structure and its binding to biological targets.

-

pKa: The predicted pKa in the range of 3-5 is typical for an aromatic carboxylic acid. This indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization state significantly impacts its solubility and interactions with biological macromolecules.

-

Solubility: As is common for many quinoline derivatives, this compound has low solubility in water.[2] However, its solubility is expected to increase in alkaline aqueous solutions due to the formation of the carboxylate salt. It is generally soluble in common organic solvents, which is an important consideration for its synthesis, purification, and formulation.[2]

Synthesis and Reactivity

The synthesis of quinoline-4-carboxylic acids can be achieved through various established methods. The Doebner and Pfitzinger reactions are traditional and primary routes to this class of compounds. More recent advancements have focused on improving these methods by incorporating green chemistry principles, such as the use of efficient catalysts, solvent-free conditions, and microwave irradiation to improve yields and reduce reaction times.

One common synthetic approach involves the condensation of substituted anilines with pyruvic acid and benzaldehyde derivatives.[3] For instance, a general synthesis of quinoline-4-carboxylic acid derivatives can be achieved by reacting an isatin with a ketone in the presence of a base like potassium hydroxide.[3]

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions.[2] The bromine atom on the quinoline ring can participate in nucleophilic substitution and cross-coupling reactions, providing a handle for further molecular elaboration.[2][4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands:

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]

-

C=O Stretch: A strong, sharp absorption should appear between 1760-1690 cm⁻¹.[5] Conjugation with the quinoline ring system will likely shift this peak to the lower end of the range.[6]

-

C-O Stretch: This will be observed in the 1320-1210 cm⁻¹ region.[5]

-

O-H Bend: Bands may be present around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the carboxylic acid is typically observed as a broad singlet far downfield, often around 12 δ.[7] The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns providing detailed structural information.

-

¹³C NMR: The carboxyl carbon is expected to have a chemical shift in the range of 165-185 δ.[7] The carbons of the quinoline ring will resonate in the aromatic region, and their specific shifts can be assigned using techniques like DEPT and 2D NMR.

Mass Spectrometry

In mass spectrometry, aromatic carboxylic acids often exhibit characteristic fragmentation patterns.[8] Common fragments may arise from the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[9] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

General Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10][11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed.[10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Skin: Wash with plenty of soap and water.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[11]

-

Experimental Protocols

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Step-by-Step Protocol for Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter may be necessary.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilution factors.

-

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. Its moderate lipophilicity, hydrogen bonding capabilities, and predictable reactivity offer a solid foundation for the design of novel molecules with tailored functions. A thorough understanding of its spectroscopic signature and safe handling procedures is paramount for its effective and responsible use in a research setting.

References

- 1. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.pt [fishersci.pt]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromoquinoline-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 5-Bromoquinoline-4-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. We will delve into its fundamental chemical identity, explore robust synthetic pathways with mechanistic insights, and illuminate its applications as a privileged scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile compound.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention. The carboxylic acid group at the 4-position often serves as a critical anchoring point, forming salt bridges or key hydrogen bonds within enzyme active sites, a feature exemplified in potent enzyme inhibitors.[2]

This compound builds upon this potent scaffold by introducing a bromine atom at the 5-position. This halogenation serves two primary purposes:

-

A Handle for Synthetic Elaboration: The bromine atom is an exceptionally versatile functional group for further chemical modification, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The presence of the bulky, lipophilic bromine atom can significantly influence the molecule's binding affinity, metabolic stability, and cell permeability.

This guide will provide a detailed examination of this high-value compound, from its synthesis to its strategic application.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

Compound Identification

The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1219834-22-6 | PubChem[3] |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[3] |

| Molecular Weight | 252.06 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | PubChem[3] |

| InChIKey | RUMUBHNGWSKNGB-UHFFFAOYSA-N | PubChem[3] |

Computed Physicochemical Properties

Experimental data for this specific compound is not widely published. The following table presents computed properties that provide valuable predictions for its behavior in various chemical and biological systems.

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | PubChem[3] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis and Mechanistic Insights

The construction of the quinoline-4-carboxylic acid core is most classically achieved through condensation reactions, with the Pfitzinger and Doebner reactions being the most prominent methods.[1] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, is particularly well-suited for generating 4-carboxy-substituted quinolines.[2]

The Pfitzinger Reaction Pathway

The synthesis of this compound can be logically designed via the Pfitzinger reaction. The key disconnection involves a reaction between 4-bromoisatin and a pyruvate equivalent (or a compound that can generate an enolate to react with the isatin).

Caption: Fig. 1: Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Pfitzinger Synthesis

This protocol is a representative methodology based on established Pfitzinger reaction principles.[2] As a self-validating system, it includes in-process checks and purification steps to ensure the integrity of the final product.

Materials:

-

4-Bromoisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Diatomaceous earth

-

Activated carbon

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 molar equivalents) in absolute ethanol (100 mL) with gentle warming until a clear solution is obtained.

-

Addition of Reactants: Allow the solution to cool to room temperature. Add 4-bromoisatin (1 molar equivalent) to the ethanolic KOH solution and stir for 15 minutes. Subsequently, add pyruvic acid (1.2 molar equivalents) dropwise over 20 minutes.

-

Causality Note: The strong base deprotonates the C3 position of the isatin, opening the lactam ring and forming an intermediate that is susceptible to condensation with the enolate of pyruvic acid.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid.

-

Workup and Precipitation: After cooling to room temperature, pour the dark reaction mixture into 300 mL of cold water. Filter the solution through a pad of diatomaceous earth to remove insoluble impurities.

-

Acidification: Transfer the filtrate to a 1 L beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH reaches ~2-3. A precipitate should form.

-

Trustworthiness Check: The formation of a solid upon acidification is the primary indicator of successful product formation, as the carboxylate salt is water-soluble while the protonated carboxylic acid is not.

-

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

-

Purification: Dry the crude product in a vacuum oven at 60 °C. For higher purity, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid. If the product is colored, a hot filtration step with activated carbon can be included during recrystallization to remove colored impurities.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for developing targeted therapeutics, particularly enzyme inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A prominent application of the quinoline-4-carboxylic acid core is in the design of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This pathway is critical for rapidly proliferating cells, making DHODH an attractive target for cancer and autoimmune diseases.

The carboxylic acid is essential for potent inhibition, typically forming a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47) in the enzyme's active site.[2] The 5-bromo substituent can be used as a synthetic anchor to introduce moieties that probe other regions of the binding pocket, aiming to enhance potency and selectivity.

Caption: Fig. 2: Pharmacophoric features for enzyme inhibition.

Antimalarial and Anticancer Potential

The parent compound, 5-Bromoquinoline, is a known precursor in the synthesis of agents targeting malaria and various cancers.[4][5] Therefore, derivatives like the 4-carboxylic acid are of high interest. The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The development of novel quinoline-4-carboxamides has been explored as a strategy to combat drug-resistant malaria strains.

Spectroscopic Characterization (Predictive)

Final structure confirmation relies on a suite of spectroscopic techniques. While actual spectra must be obtained experimentally, the expected key signals can be predicted based on the known structure.

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 7.5-9.0 ppm). The specific coupling patterns will be complex due to the fused ring system.- Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 11 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).- Carbonyl Carbon: A signal in the δ 165-175 ppm range.- C-Br Carbon: The carbon attached to bromine will be shifted relative to other aromatic carbons. |

| FT-IR | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).- C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.- C=C/C=N Stretches: Multiple absorptions in the 1500-1620 cm⁻¹ region. |

| Mass Spec (ESI-) | - [M-H]⁻ Ion: The primary ion observed will be the deprotonated molecule, with a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected m/z: ~250 and ~252. |

Safety, Handling, and Storage

Potential Hazards:

Safe Handling Protocol

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Inspect for tears before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.[7]

-

Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure is rich with features ripe for exploitation by medicinal chemists. The combination of a proven pharmacophoric core (quinoline-4-carboxylic acid) with a versatile synthetic handle (the 5-bromo substituent) ensures its continued relevance in the development of novel therapeutics targeting a range of diseases, from cancer to infectious agents. This guide serves as a foundational resource for any scientist looking to leverage the significant potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.pt [fishersci.pt]

- 8. aksci.com [aksci.com]

discovery and history of quinoline carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents.[1] First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline carboxylic acids. It details their serendipitous discovery as antibacterial agents, the revolutionary impact of fluorination, and the elucidation of their unique mechanism of action, charting the progression from a chemical byproduct to one of the most significant classes of antibiotics in modern medicine.

Early Discovery and Foundational Synthesis of the Quinoline Scaffold

The story of quinoline begins not in a pharmaceutical lab, but in the industrial landscape of the 1830s with its isolation from coal tar by Friedlieb Ferdinand Runge.[2] However, the true potential of this heterocyclic aromatic compound in medicinal chemistry was unlocked through the development of synthetic methodologies that allowed for precise structural modifications. The targeted synthesis of its derivatives, particularly the functionally crucial quinoline-4-carboxylic acids, marked the true beginning of their journey.[1]

Two classical name reactions have been fundamental to accessing this scaffold: the Pfitzinger reaction and the Doebner reaction.[1][3]

-

The Pfitzinger Reaction: This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][2] For decades, this has been a mainstay for generating diverse analogs for pharmacological screening.[1]

-

The Doebner Reaction: Providing an alternative route, the Doebner reaction synthesizes quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][2]

These foundational synthetic strategies provided the chemical tools necessary to explore the structure-activity relationships of the quinoline core, setting the stage for future discoveries.

Caption: Foundational synthetic routes to quinoline-4-carboxylic acids.

A Serendipitous Breakthrough: The Discovery of Nalidixic Acid

The transition of quinolines from chemical curiosities to therapeutic agents was entirely unintentional. In the early 1960s, while attempting to synthesize the antimalarial agent chloroquine, a quinoline derivative, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[4][5][6][7] This byproduct, a naphthyridine derivative structurally related to quinolones, was nalidixic acid.[4][5]

Introduced clinically in 1962, nalidixic acid was the first of the quinolone antibiotics.[8][9][10][11] It exhibited activity primarily against Gram-negative bacteria and found a niche in treating urinary tract infections (UTIs) caused by pathogens like Escherichia coli and Proteus.[5][12][13]

However, the utility of nalidixic acid was limited. It had a narrow antibacterial spectrum, with minimal effectiveness against Gram-positive bacteria, and bacteria quickly developed resistance to it.[8][13] Despite these drawbacks, the discovery was monumental. It established that the quinolone core possessed antibacterial properties, sparking a new wave of research focused on modifying the scaffold to improve its efficacy.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The next great leap forward occurred in the late 1970s and early 1980s with a key structural modification: the addition of a fluorine atom at the C6 position of the quinolone ring and a piperazine ring at the C7 position.[13][14] This innovation gave rise to the fluoroquinolones , a new generation of drugs with dramatically enhanced capabilities.

Norfloxacin was the first 6-fluoroquinolone, followed by ciprofloxacin, which demonstrated even greater potency.[6][7][13][14][15] The impact of these modifications was profound:

-

Expanded Spectrum of Activity: The new fluoroquinolones were effective against a wide variety of Gram-negative and Gram-positive pathogens.[15][16]

-

Increased Potency: They were significantly more potent than nalidixic acid, requiring lower concentrations to inhibit bacterial growth.[13]

-

Improved Pharmacokinetics: These compounds exhibited better absorption and tissue penetration, allowing them to be used for systemic infections beyond UTIs, such as respiratory and skin infections.[6][10]

This breakthrough transformed the quinolones from a minor class of drugs into one of the most prescribed classes of antibiotics for adults by the early 2000s.[4]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics are bactericidal agents that exert their effect by interfering with bacterial DNA replication.[4][6] They achieve this by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[16][17][18] These enzymes are type II topoisomerases, critical for managing the topology of DNA, including supercoiling, untangling, and segregation during replication.[6][18]

The mechanism proceeds as follows:

-

Enzyme Binding: The quinolone drug binds to the complex formed between the topoisomerase enzyme and the bacterial DNA.[19]

-

Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the enzyme has cleaved both strands of the DNA to allow another segment to pass through. The drug essentially traps the enzyme on the DNA at this cleavage stage.[19]

-

Inhibition of Re-ligation: The quinolone prevents the enzyme from re-ligating the broken DNA strands.

-

DNA Damage and Cell Death: The accumulation of these stabilized, broken DNA complexes leads to the arrest of DNA replication and transcription, triggering a cascade of events that result in rapid bacterial cell death.[16][19]

Notably, DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[19] This dual-targeting capability contributes to their broad-spectrum activity. Eukaryotic cells possess different types of topoisomerases that are not significantly inhibited by clinical concentrations of quinolones, providing a basis for their selective toxicity against bacteria.[4][8]

Caption: Mechanism of action of quinolone antibiotics on bacterial topoisomerases.

Generational Evolution of Quinolone Antibiotics

The ongoing development of quinolones has led to their classification into generations, primarily based on their spectrum of activity.

| Generation | Key Examples | Primary Spectrum of Activity | Key Characteristics |

| First | Nalidixic acid | Narrow: Primarily Enterobacteriaceae (Gram-negative).[4][13] | Used mainly for uncomplicated UTIs. Low serum concentrations.[4] |

| Second | Ciprofloxacin, Norfloxacin | Broad: Excellent Gram-negative (including P. aeruginosa), some Gram-positive, and atypical pathogen activity.[4][15] | Introduction of the 6-fluoro group. Wide systemic use.[6] |

| Third | Levofloxacin | Enhanced Gram-positive activity (especially S. pneumoniae) while retaining good Gram-negative coverage.[10][20] | "Respiratory quinolones." Improved activity against streptococci. |

| Fourth | Moxifloxacin, Gemifloxacin | Broad spectrum with significant activity against anaerobic bacteria.[15] | Further enhanced Gram-positive and anaerobic coverage. |

Conclusion

The journey of quinoline carboxylic acids is a compelling narrative of scientific progress, from their origins as a byproduct of coal tar processing to their serendipitous discovery as antibacterials and their rational development into a powerhouse class of modern antibiotics. The initial discovery of nalidixic acid, born from research into antimalarials, opened a new frontier in antibacterial therapy.[4][21] The subsequent introduction of the fluoroquinolones marked a revolutionary step, dramatically expanding the therapeutic utility of this chemical scaffold.[8][9][11] Understanding this history, from the foundational synthetic reactions to the detailed molecular mechanism of action, provides crucial context for today's researchers and drug development professionals as they confront the ongoing challenge of antibiotic resistance and strive to develop the next generation of life-saving therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. onehealthtrust.org [onehealthtrust.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 11. researchgate.net [researchgate.net]

- 12. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

theoretical properties of halogenated quinoline compounds

An In-Depth Technical Guide to the Theoretical Properties of Halogenated Quinoline Compounds

Foreword for the Modern Researcher

Quinoline, a seemingly simple fused bicyclic heterocycle, represents a foundational scaffold in medicinal chemistry and materials science.[1] Its derivatives are legion, forming the core of antimalarial drugs, kinase inhibitors, and advanced optoelectronic materials.[2][3][4] The strategic introduction of halogens (F, Cl, Br, I) onto the quinoline ring is a time-honored tactic to modulate molecular properties. This is not a random process; it is a deliberate engineering of electronic structure, reactivity, and intermolecular interactions to achieve a desired biological or physical outcome.

This guide eschews a conventional textbook layout. Instead, it is structured to mirror the thought process of a computational and medicinal chemist. We begin with the theoretical engine—the computational methodologies—that allows us to probe these molecules in silico. We then dissect the core theoretical properties, consistently returning to the central question: "How does halogenation influence this property, and why?" Finally, we bridge theory to application, demonstrating how these calculated parameters translate into predictive power for drug development.

The Computational Lens: Methodologies for Interrogating Halogenated Quinolines

To understand the theoretical properties of halogenated quinolines, we rely on a suite of computational tools that solve the Schrödinger equation, albeit with approximations. The choice of methodology is a critical first step, balancing computational cost with predictive accuracy.

Density Functional Theory (DFT): The Workhorse for Electronic Structure

Density Functional Theory (DFT) is the cornerstone for investigating the electronic structure of molecules like quinolines.[5] It offers a robust framework for calculating optimized molecular geometries, vibrational frequencies, and a host of electronic properties.

The causality behind its widespread adoption lies in its efficiency. Instead of computing the complex many-electron wavefunction, DFT focuses on the much simpler electron density. A common and reliable choice for quinoline systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional , which mixes Hartree-Fock exchange with DFT exchange-correlation.[3][5] This is typically paired with a Pople-style basis set, such as 6-311+G(d,p) , which provides a good balance of flexibility and computational demand for capturing the electronic nuances of aromatic systems and halogens.[3]

Molecular Docking: Simulating the Bio-Molecular Handshake

While DFT reveals the intrinsic properties of a molecule, molecular docking predicts how it will interact with a biological target, such as a protein receptor.[6] This technique computationally "places" the ligand (the quinoline compound) into the binding site of a protein and scores the interaction, typically in units of binding affinity (kcal/mol).[6][7] This allows for the rapid screening of potential drug candidates and provides hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic contacts) driving binding.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

MD simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds to microseconds.[2][6] By simulating the movements of all atoms, MD can assess the stability of the binding pose predicted by docking and provide more accurate estimations of binding free energy.[7]

Below is a diagram illustrating the typical computational workflow for analyzing a novel halogenated quinoline derivative.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromoquinoline-4-carboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for quality control and reaction monitoring. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation from a field-proven perspective.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core with a bromine substituent and a carboxylic acid group. These features give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug development and organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the NMR analysis of quinoline carboxylic acids is crucial for reproducibility.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the exchangeable proton of the carboxylic acid is often observable.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : Acquire the spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon environment.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | Doublet | ~4.5 |

| H-3 | ~7.8 | Doublet | ~4.5 |

| H-6 | ~8.2 | Doublet | ~8.0 |

| H-7 | ~7.7 | Triplet | ~8.0 |

| H-8 | ~8.4 | Doublet | ~8.0 |

| COOH | >13.0 | Broad Singlet | - |

Causality Behind Assignments: The proton at the C-2 position is significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzo- part of the quinoline ring (H-6, H-7, H-8) will exhibit splitting patterns typical of a substituted benzene ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.[1][2][3]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~140 |

| C-4a | ~148 |

| C-5 | ~125 |

| C-6 | ~135 |

| C-7 | ~128 |

| C-8 | ~130 |

| C-8a | ~129 |

| COOH | ~168 |

Expertise in Interpretation: The quaternary carbons (C-4, C-4a, C-5, C-8a, and the carboxylic carbon) are typically observed as weaker signals in the spectrum. The carboxyl carbon (COOH) is found at the most downfield position due to the strong deshielding effect of the two oxygen atoms.[6] The carbon bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the aromatic quinoline core.[7][8]

Experimental Protocol: FT-IR Sample Preparation

The solid nature of this compound lends itself well to the KBr pellet method for IR analysis.[9][10]

-

Grinding : Finely grind a small amount (1-2 mg) of the sample with an agate mortar and pestle.

-

Mixing : Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Pellet Formation : Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |

| 3100-3000 | C-H | Aromatic Stretching |

| 1725-1700 | C=O | Stretching (Carboxylic acid) |

| 1600-1450 | C=C, C=N | Aromatic Ring Stretching |

| 1320-1210 | C-O | Stretching |

| 950-910 | O-H | Bending (out-of-plane) |

| ~750 | C-Br | Stretching |

Trustworthiness of Data: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11] The C=O stretch is expected to be strong and sharp. Conjugation with the quinoline ring can slightly lower the frequency of the C=O stretch.[11] The presence of various peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the quinoline core.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization : The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. A key feature will be the isotopic pattern of bromine.[13][14][15]

| m/z | Ion | Fragmentation Pathway |

| 251/253 | [M]⁺ | Molecular Ion (Characteristic 1:1 ratio for Br) |

| 206/208 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 127 | [M-Br-COOH]⁺ | Loss of bromine and the carboxylic acid group |

Authoritative Grounding: The molecular ion peak will appear as a doublet with a near 1:1 intensity ratio at m/z 251 and 253, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[13][14] The loss of the carboxylic acid group (a mass of 45) is a common fragmentation pathway for carboxylic acids.[16][17][18] Further fragmentation can lead to the loss of the bromine atom.

Visualizing the Data

To better understand the relationships between the structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular Formula of this compound.

References

- 1. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. echemi.com [echemi.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 13. savemyexams.com [savemyexams.com]

- 14. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

The Multifaceted Therapeutic Potential of Bromoquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. The introduction of a bromine atom to this versatile heterocycle gives rise to bromoquinoline derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of bromoquinoline derivatives, with a focus on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of bromoquinoline derivatives in the pursuit of novel therapeutics.

Introduction: The Quinoline Scaffold and the Impact of Bromination

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach to modulating its biological effects.[4] Bromination, in particular, has emerged as a powerful tool for enhancing the therapeutic potential of quinoline-based compounds. The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[5] This often translates to enhanced potency and selectivity. This guide will explore the diverse biological activities of bromoquinoline derivatives, highlighting their promise in various therapeutic areas.

Anticancer Activity: A Primary Focus of Bromoquinoline Research

The most extensively studied biological activity of bromoquinoline derivatives is their potent anticancer effect.[5][6][7] These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the breast, colon, cervix, and brain.[6][7][8]

Mechanisms of Anticancer Action

Bromoquinoline derivatives exert their anticancer effects through multiple mechanisms, often targeting fundamental cellular processes essential for tumor growth and survival.

-

Topoisomerase Inhibition: A key mechanism of action for several bromoquinoline derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase I.[6] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription.[9] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[6] 5,7-dibromo-8-hydroxyquinoline is one such derivative that has been shown to inhibit human topoisomerase I.[5]

-

Induction of Apoptosis: Many bromoquinoline derivatives are potent inducers of apoptosis, or programmed cell death.[5][8] This is a critical mechanism for eliminating cancer cells. The apoptotic cascade can be initiated through various signaling pathways, with the p53 tumor suppressor pathway often playing a central role.[10] Bromoquinolines can activate p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases, the executioners of apoptosis.[11][12][13][14] 6-Bromo-5-nitroquinoline, for instance, has been shown to induce apoptosis in cancer cells.[8][15]

-

EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.[16] Certain bromo-quinazoline-4(3H)-one derivatives, which share a structural resemblance to bromoquinolines, are suggested to exert their cytotoxic effects by inhibiting EGFR.[7] Molecular docking studies indicate that these compounds can bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.

Structure-Activity Relationships (SAR)

The anticancer activity of bromoquinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.[4]

-

Position of Bromine: The location of the bromine atom significantly influences cytotoxicity. For example, in a series of brominated 8-hydroxyquinolines, 5,7-dibromo-8-hydroxyquinoline was found to be more potent than its mono-bromo counterparts.[4]

-

Other Substituents: The presence of other functional groups in addition to bromine can have a synergistic effect. For instance, the combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline, leads to significant anticancer activity.[4] Similarly, the presence of methoxy groups in conjunction with bromine can also enhance potency.[5] A hydroxyl group at the C-8 position has also been shown to be important for anticancer potential.[6]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected bromoquinoline derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity (IC50 in µg/mL) of Brominated 8-Hydroxyquinoline Derivatives [6][7]

| Compound | C6 (Rat Brain Tumor) | HeLa (Human Cervix Carcinoma) | HT29 (Human Colon Carcinoma) |

| 5,7-Dibromo-8-hydroxyquinoline | 6.7 | 8.2 | 9.5 |

| 5-Bromo-8-hydroxyquinoline | 15.3 | 18.1 | 20.4 |

| 7-Bromo-8-hydroxyquinoline | 20.1 | 22.5 | 25.6 |

Table 2: Antiproliferative Activity (IC50 in µM) of Novel Brominated Methoxyquinoline and Nitrated Bromoquinoline Derivatives [5]

| Compound | C6 | HeLa | HT29 |

| Compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) | 15.4 | 26.4 | 15.0 |

| 5-FU (Reference Drug) | 240.8 | 258.3 | 249.1 |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[17][18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Step-by-Step Protocol: [17][18]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.[1][2][15][20]

Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose gel electrophoresis, these fragments create a "ladder-like" pattern.

Step-by-Step Protocol: [1][15]

-

Cell Treatment: Treat cells with the bromoquinoline derivative to induce apoptosis.

-

Cell Lysis and DNA Extraction: Harvest the cells and lyse them to release the cellular contents. Extract the DNA using a suitable method (e.g., phenol-chloroform extraction or a commercial kit).

-

RNase and Proteinase K Treatment: Treat the DNA extract with RNase to remove RNA and then with proteinase K to digest proteins.

-

DNA Precipitation: Precipitate the DNA with ethanol.

-

Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA fragments under UV light. A ladder pattern indicates apoptosis.

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.[9][21][22][23][24]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different topological forms of DNA can be separated by agarose gel electrophoresis.[9]

Step-by-Step Protocol: [22][23]

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the bromoquinoline derivative at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.

-

Visualization: Stain the gel and visualize the DNA under UV light. The no-enzyme control will show supercoiled DNA, the no-inhibitor control will show relaxed DNA, and an effective inhibitor will show a dose-dependent retention of the supercoiled DNA form.

Signaling Pathway Diagrams

Caption: p53-mediated apoptotic pathway induced by bromoquinoline derivatives.

Caption: Inhibition of the EGFR signaling pathway by bromoquinoline derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[21][25] Bromoquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[25][26][27][28]

Mechanisms of Antimicrobial Action

The antimicrobial effects of bromoquinoline derivatives are often attributed to their ability to interfere with essential microbial processes.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, some bromoquinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV.[29] These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.

-

Membrane Disruption: Some bromo-substituted indolglyoxylamide derivatives have been shown to exert their antibacterial effect through rapid membrane permeabilization and depolarization.[28]

-

Inhibition of Dihydropteroate Synthase: Molecular docking studies suggest that some 7-bromoquinoline-5,8-dione derivatives can interact with bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for bacterial growth.[26]

Quantitative Data: In Vitro Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of a 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 7) [25]

| Bacterial Strain | MIC (µg/mL) |

| E. coli ATCC25922 | 2 |

| S. pyrogens ATCC19615 | 2 |

| S. aureus (MRSA) | 0.031 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the bromoquinoline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: A Broad Spectrum of Possibilities

Several quinoline derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and influenza A virus (IAV).[1][20][30][31] Brominated quinoline derivatives are also being explored for their antiviral potential.[30][32]

Mechanisms of Antiviral Action

The antiviral mechanisms of bromoquinoline derivatives are still under investigation but are thought to involve interference with various stages of the viral life cycle.

-

Inhibition of Viral Entry: Some quinoline derivatives may block the entry of viruses into host cells.[33][34]

-

Inhibition of Viral Replication: Bromoquinoline derivatives could potentially inhibit viral replication by targeting viral enzymes such as reverse transcriptase or by interfering with viral transcription and replication cycles at an early stage.[30][31]

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

Step-by-Step Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the bromoquinoline derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of the compound.

Anti-inflammatory and Neuroprotective Effects: Emerging Areas of Investigation

Beyond their antimicrobial and anticancer properties, bromoquinoline derivatives are also being investigated for their potential as anti-inflammatory and neuroprotective agents.[3][35][36][37][38][39]

Mechanisms of Action

-

Anti-inflammatory: The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of key inflammatory targets such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE).[3]

-

Neuroprotective: The neuroprotective properties of quinoline derivatives are often linked to their antioxidant and anti-inflammatory activities.[35][36][37] They may also exert their effects by inhibiting enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), which are implicated in the pathogenesis of neurodegenerative diseases.[36]

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable buffer, combine the COX enzyme (COX-1 or COX-2), a chromogenic substrate, and the bromoquinoline derivative.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Monitor the change in absorbance over time, which is indicative of enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Protocol:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with the bromoquinoline derivative for a specified time.

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or another suitable method.

-

Data Analysis: Compare the viability of cells treated with the bromoquinoline derivative to that of untreated cells to determine the neuroprotective effect.

Conclusion and Future Directions

Bromoquinoline derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties make them highly attractive candidates for further drug development. The ability to readily synthesize and functionalize the quinoline scaffold provides a powerful platform for optimizing their therapeutic potential.[7]

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable a more rational design of next-generation bromoquinoline-based drugs. A deeper understanding of their structure-activity relationships will be crucial for improving their potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are needed to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in relevant disease models. The continued exploration of bromoquinoline derivatives holds immense promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 21. benchchem.com [benchchem.com]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assay of topoisomerase I activity [protocols.io]

- 24. benchchem.com [benchchem.com]

- 25. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. benchchem.com [benchchem.com]

- 36. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Quinoline Synthesis: A Deep Dive into the Pfitzinger and Doebner Reactions

Abstract